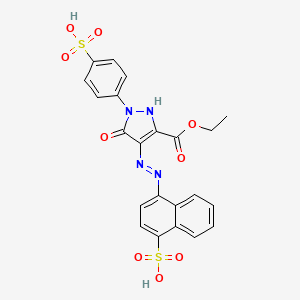

O-Ethyl O,O-bis(4-nitrophenyl) phosphorate

説明

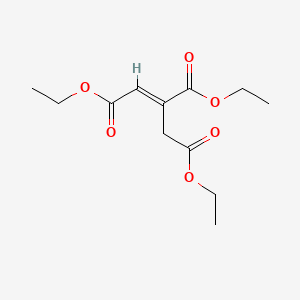

O-Ethyl O,O-bis(4-nitrophenyl) phosphorate, also known as Bis(4-nitrophenyl) phosphate (BNPP), is a compound that has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It has also been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .

Molecular Structure Analysis

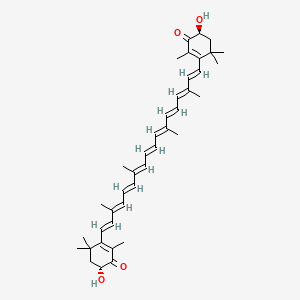

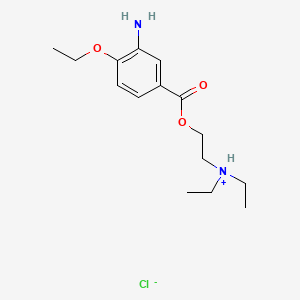

The molecular structure of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate is available as a 2D Mol file or as a computed 3D SD file . The structure data file can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis

The hydrolysis of the phosphoester bond in O-Ethyl O,O-bis(4-nitrophenyl) phosphorate at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . The cleavage of the phosphoester bond at 70 °C and pH 5.0 proceeds with a rate constant of 3.32 × 10−6 s−1 .Physical And Chemical Properties Analysis

The molecular weight of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate is 323.304 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Phosphorylating Agents in Nucleotide Chemistry

O-Ethyl O,O-bis(4-nitrophenyl) phosphorate and its analogs have been used as versatile phosphorylating agents in nucleotide chemistry. For example, bis[2-(p-nitrophenyl)ethyl] phosphorochloridate has been prepared and utilized for 3′- and/or 5′-phosphorylations of nucleosides, leading to the synthesis of versatile phosphotriesters. These compounds are crucial in oligonucleotide synthesis, facilitating the creation of 3′- and/or 5′-terminated monophosphates with excellent yields (Himmelsbach, Charubala, & Pfleiderer, 1987).

Reactivity and Coordination Chemistry

The reactivity and coordination chemistry of phosphorate compounds have been extensively studied. For instance, complexes like (ethyl 4-nitrophenyl phosphato)pentaammineiridium(III) have been synthesized to study their reactivity under basic conditions, revealing predominant intramolecular attacks that liberate 4-nitrophenolate ions. Such studies help in understanding the fundamental chemistry of these compounds and their potential applications in catalysis and material science (Hendry & Sargeson, 1990).

Photolabile Protecting Groups

Certain derivatives of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate have been explored as photolabile protecting groups for sensitive chemical functionalities. These compounds offer stability against acidic and basic conditions and can be cleaved under specific light conditions, making them useful in controlled release and photo-responsive materials (Kantevari, Narasimhaji, & Mereyala, 2005).

Enzymatic Interactions and Toxicology

Studies have also looked into the enzymatic interactions and potential toxicological aspects of these compounds. For example, O-Ethyl-O-4-nitrophenylphosphoramidate has been screened for its anticholinesterase activity and possible prophylactic applications against nerve agents, demonstrating rapid spontaneous reactivation of inhibited human acetylcholinesterase, which can be further accelerated by treatment with oximes. Such research is critical for understanding the safety and environmental impact of these chemicals (Johnson & Read, 1993).

Safety and Hazards

特性

IUPAC Name |

ethyl bis(4-nitrophenyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c1-2-22-25(21,23-13-7-3-11(4-8-13)15(17)18)24-14-9-5-12(6-10-14)16(19)20/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZNHLRQOUWNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238181 | |

| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |

CAS RN |

905-14-6 | |

| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)